1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine
Description
1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and two trifluoromethyl groups.
Properties
IUPAC Name |
1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGPQHRSIOFWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with benzyl halides and trifluoromethylating agents. One common method includes the use of benzyl bromide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets within proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the trifluoromethyl groups, resulting in different physicochemical properties.
3,3-Bis(trifluoromethyl)pyrrolidine: Lacks the benzyl group, affecting its biological activity and binding affinity.
1-Benzyl-3,3-dimethylpyrrolidine: Substitutes trifluoromethyl groups with methyl groups, altering its reactivity and stability.
Uniqueness: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct properties such as enhanced lipophilicity, chemical stability, and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₃F₆N
Molecular Weight : 305.24 g/mol
CAS Number : 1315368-00-3
The compound features a pyrrolidine ring substituted with benzyl and trifluoromethyl groups, which contribute to its physicochemical properties and biological interactions.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing for better membrane permeability and interaction with various biological targets. The compound's ability to modulate neurotransmitter systems has been suggested based on its structural similarities to known pharmacological agents.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, a series of trifluoromethyl-substituted pyrrolidines were evaluated for their activity against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 3.125 to 100 μg/mL against strains like Clostridium perfringens and Enterococcus faecalis .
Neurotransmitter Modulation
Research has shown that derivatives of pyrrolidine compounds can influence neurotransmitter systems. A study focusing on histamine H3 receptor antagonists highlighted the potential of similar compounds to affect feeding behavior and neurotransmitter levels in vivo . This suggests that this compound may also exhibit neuropharmacological effects.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized several pyrrolidine derivatives and assessed their antimicrobial efficacy. Compounds exhibited strong activity against various bacterial strains, indicating the potential for developing new antimicrobial agents from this class of compounds .
- Neuropharmacological Effects : Research on related compounds demonstrated their ability to modulate neurotransmitter systems significantly. In vivo studies showed alterations in behavior linked to neurotransmitter levels after administration of these compounds .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications in the benzyl or trifluoromethyl substituents could enhance biological activity, providing insights for future drug design .
Summary of Biological Activities
| Activity Type | Description | Evidence |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | MIC values between 3.125 - 100 μg/mL |
| Neurotransmitter Modulation | Potential influence on feeding behavior and neurotransmitter levels | In vivo studies on related compounds |
| Structure-Activity Relationship | Modifications can enhance biological activity | SAR studies indicating potent derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
